Journal Name:Nature Medicine
Journal ISSN:1078-8956
IF:87.241
Journal Website:http://www.nature.com/nm/index.html
Year of Origin:1995
Publisher:Nature Publishing Group
Number of Articles Per Year:190
Publishing Cycle:Monthly
OA or Not:Not
Isothiourea‐based lewis pairs for homopolymerization and copolymerization of 2,2‐dimethyltrimethylene carbonate with ε‐caprolactone and ω‐pentadecalactone
Nature Medicine ( IF 87.241 ) Pub Date: 2019-11-20 , DOI: 10.1002/pola.29543
In this study, the homopolymerization of 2,2‐dimethyltrimethylene carbonate (DTC) and its copolymerizations with ε‐caprolactone (CL) were carried out in detail using the isothiourea‐based Lewis pairs comprised 2,3,6,7‐tetrahydro‐5H‐thiazolo(3,2‐a)pyrimidine and magnesium halides (MgX2) with benzyl alcohol (BnOH) as the initiator. The copolymerization of DTC and CL via one‐pot addition produced randomly sequenced copolymers. On the other hand, a well‐defined linear poly(ε‐caprolactone)–block–poly(2,2‐dimethyltrimethylene carbonate) (PCL‐b‐PDTC) diblock copolymer was prepared by simple sequential ring‐opening polymerization of CL and DTC. In addition, poly(ω‐pentadecalactone)–block–PDTC diblock copolymer was successfully prepared by the same strategy. Moreover, PDTC–poly(ethylene glycol) (PEG)–PDTC triblock copolymer was synthesized in the presence of PEG 2000. The effects of different polymerization conditions on the polymerization reactions have been systematically discussed. The resulting polymers were characterized by the 1H and 13C NMR spectra, gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and matrix‐assisted laser desorption/ionization time‐of‐flight mass spectrometry (MALDI‐ToF MS). The block copolyester structures were confirmed by the 13C NMR spectroscopy and DSC characterizations. These results indicated that the supposed mechanism was a dual catalytic mechanism. The proposed mechanism involved activation of the monomer via coordination to the MgX2, and the initiator alcohol was deprotonated by base. © 2019 Wiley Periodicals, Inc. J. Polym. Sci., Part A: Polym. Chem. 2019, 57, 2349–2355
Detail
Surface‐initiated PET‐RAFT polymerization under metal‐free and ambient conditions using enzyme degassing
Nature Medicine ( IF 87.241 ) Pub Date: 2019-07-16 , DOI: 10.1002/pola.29438
An open‐to‐air method for the efficient synthesis of surface‐tethered polymer brushes based on photoinduced electron transfer‐reversible addition‐fragmentation chain transfer (PET‐RAFT) polymerization is reported. Key to this approach is an enzyme‐assisted strategy using glucose oxidase to facilitate the in situ removal of oxygen during the polymerization process. Control experiments in the absence of glucose oxidase confirm the importance of enzymatic deoxygenation for successful polymerization of a variety of acrylamide, methacrylate, and acrylate monomers. In accordance with controlled polymerization kinetics, a linear increase in brush height as a function of irradiation time for a range of light intensities is demonstrated. Importantly, the use of light to mediate growth and the inherent monomer versatility of PET‐RAFT allow for the facile fabrication of well‐defined polymer brushes under aqueous conditions. © 2019 Wiley Periodicals, Inc. J. Polym. Sci., Part A: Polym. Chem. 2019
Detail
Solvent Effects on the Intramolecular Charge Transfer Character of N,N-Diaryl Dihydrophenazine Catalysts for Organocatalyzed Atom Transfer Radical Polymerization.
Nature Medicine ( IF 87.241 ) Pub Date: 2017-03-16 , DOI: 10.1002/pola.28574
The nature of intramolecular charge transfer of N,N-diaryl dihydrophenazine photocatalysts (PCs) in different solvents is explored in context of their performance in organocatalyzed atom transfer radical polymerization (O-ATRP). PCs having a computationally predicted lowest energy excited state exhibiting charge transfer (CT) character can operate a highly controlled O-ATRP in a wide range of solvent polarities, from non-polar hexanes to highly polar N,N-dimethylacetamide. For PCs having a computationally predicted lowest energy excited state not possessing CT character, their ability to operate a controlled O-ATRP is decreased. This study confirms the importance of CT character in the excited state for N,N-diaryl dihydrophenazine PCs, and a deeper understanding of the activity of CT PCs has enabled the synthesis of polymers of low dispersity ( < 1.10) in a controlled fashion.
Detail
Synthesis and Properties of Polycarbosilanes Having Lactose-Derived Structures
Nature Medicine ( IF 87.241 ) Pub Date: 2019-10-30 , DOI: 10.1002/pola.29478
A polycarbosilane having lactose-derived structures was synthesized, and its thermal property, cytotoxicity, chemical crosslinking, and protein adsorption properties were investigated. The polycarbosilane (PSB-Lac) was prepared by a thiol-ene reaction between precursor poly(1-(3-butenyl)-1-methylsilacyclubane) (PSB) and heptaacetyl lactose that carried a thiol group at the anomeric position, and the successive deprotection of the acetyl groups. The lactose introduction efficiency determined by 1H NMR measurement was 75%. TGA and DSC revealed that the polymer had a 5 wt% decomposition temperature of 260 °C and glass transition temperature (Tg) of 84 °C, which indicated that PSB-Lac was a thermally stable polymer. PSB-Lac had no significant cytotoxicity, which was evaluated by human liver cancer cell line HepG2 cultivation on the polystyrene dishes coated with the polymer. Urethane-crosslinked PSB-Lac films were prepared by casting solutions of PSB-Lac and hexamethylene diisocyanate and heating at 120 °C after evaporation of the solvent. The crosslinked PSB-Lac showed higher adsorption of bovine serum albumin than the similarly crosslinked polycarbosilane that had a glucose structure (PSB-Glc). © 2019 Wiley Periodicals, Inc. J. Polym. Sci., Part A: Polym. Chem. 2019, 57, 2420–2425
Detail
High sulfur content polymers: The effect of crosslinker structure on inverse vulcanization.
Nature Medicine ( IF 87.241 ) Pub Date: 2018-08-24 , DOI: 10.1002/pola.29067
The discovery of inverse vulcanization has allowed polymers to be made using elemental sulfur as the major component. However, until now, there has been little discussion of why seemingly similar crosslinkers result in polymers with radically different properties. Combining synthesis, spectroscopy, and modeling, this study reveals the structure-property relationships of sulfur polymers and reports a new system using 5-ethylidene-2-norbornene as a crosslinker that can stabilize up to 90 wt % of elemental sulfur.
Detail
Preparation of Liquid Crystal Film Capable of Shielding Visible Light Band by Two‐Phase Coexistence
Nature Medicine ( IF 87.241 ) Pub Date: 2020-01-20 , DOI: 10.1002/pol.20190133
A broadband reflective film covering the visible region is prepared by twice crosslinking polymerization of active monomer at different temperatures. The system is transformed from cholesteric phase to twist grain boundary A phase with the decrease of temperature. Based on the temperature dependence of pitch in two‐phase coexistence system, the polymer networks formed by free‐radical polymerization fix a part of small pitch when the system is in cholesteric phase at high temperatures, and then the large pitch is fixed by cationic polymerization when system is in twist grain boundary A phase at low temperatures. The non‐uniform distribution of pitch is formed in the system so that the reflection band of the film is broadened.
Detail
Glass‐transition temperature governs the thermal decrosslinking behavior of Diels–Alder crosslinked polymethacrylate networks
Nature Medicine ( IF 87.241 ) Pub Date: 2019-10-23 , DOI: 10.1002/pola.29524
A series of Diels–Alder (DA) crosslinked polymethacrylate networks covering a broad range of glass‐transition temperatures (Tg) was prepared to establish the relationship between the Tg and the thermal decrosslinking behavior of these networks. A series of permanently crosslinked and uncrosslinked analogues were also prepared to better understand the thermoset‐to‐thermoplastic transition occurring in the DA networks at elevated temperatures. The network series were studied using dynamic mechanical analysis, which established an inverse relationship between Tg and decrosslinking ability. Differential scanning calorimetry confirmed the viability of the DA linkages in all formulations, and a trapping experiment with 9‐anthracenemethanol demonstrated that even the least responsive network was capable of undergoing decrosslinking given appropriate thermal treatment. While polymer chain mobility has long been understood to be a critical factor in healable materials, this work verifies the importance of this parameter in the decrosslinking of DA networks. © 2019 Wiley Periodicals, Inc. J. Polym. Sci., Part A: Polym. Chem. 2019
Detail
Functionalization of cis‐1,4‐polyisoprene using hypervalent iodine compounds with tetrazole ligands
Nature Medicine ( IF 87.241 ) Pub Date: 2019-10-22 , DOI: 10.1002/pola.29500
Hypervalent iodine(III) compounds with tetrazole ligands C6H5I(N4CR)2 (R  CH3, C6H5, 4‐CH3C6H4) reacted, in the presence of elemental iodine, with the double bonds in cis‐1,4‐polyisoprene (polyIP) to afford iodo‐tetrazolylated polymers. The alkyl‐iodide groups in the products of the polyIP functionalization were utilized as macro chain‐transfer agents for the iodine‐transfer polymerization of methyl methacrylate, which yielded brush polymers with well‐defined poly(methyl methacrylate) side chains. In addition, the iodo‐tetrazolylated polymers were reacted with NaN3 in DMF at room temperature, and it was noticed that, in addition to nucleophilic substitution, elimination reactions took place. However, the presence of azide groups was taken advantage of and successful click chemistry‐type of grafting‐onto reactions were carried out with alkyne‐capped poly(ethylene oxide) in the presence of CuBr and N,N,N′,N″,N″‐pentamethyldiethylenetriamine. The thermal decomposition of both the iodo‐tetrazolylated and the azido‐tetrazolylated polymers was exothermic, especially for the latter materials. © 2019 Wiley Periodicals, Inc. J. Polym. Sci., Part A: Polym. Chem. 2019
Detail
Synthesis, characterization, and CO2 uptake of mellitic triimide-based covalent organic frameworks
Nature Medicine ( IF 87.241 ) Pub Date: 2019-10-18 , DOI: 10.1002/pola.29510
This work expands the library of high-performance polyimide covalent organic frameworks (COFs) through the imidization polymerization of mellitic trianhydride with two different triamines. The resulting porous polymers possess microporous structures ( 300 m2 g−1), and are thermally stable up to 275 °C. Moreover, both COFs show good CO2 uptake with capacities around 40 cm3 g−1.
Detail
Confined crystallization, melting behavior and morphology in PEG‐b‐PLA diblock copolymers: Amorphous versus crystalline PLA
Nature Medicine ( IF 87.241 ) Pub Date: 2020-01-13 , DOI: 10.1002/pol.20190077
In diblock copolymers, the constraining effects of different stereochemical structure of high‐Tm block on crystallization and melting behaviors of other constituent are supposed to be different. In this work, PEG‐b‐PDLLA and PEG‐b‐PLLA were synthesized, and crystallization kinetics, crystalline structure, melting behaviors of PEG blocks and morphology development in these systems were evaluated. Compared to those connected to PLLA, PEG‐b‐PDLLA exhibited lower crystallization rates, implying that connectivity of amorphous chain exerted more pronounced effect on crystallization rate of PEG than that of steric hindrance of PLLA crystallites. While all PEG‐b‐PDLLA samples showed a single endothermic peak during heating process, multiple melting peaks were observed in PEG‐b‐PLLA associated with composition, crystallization temperature and cooling rate of PLLA. A lamellar structure was formed by the crystallization of PEG in all PEG‐b‐PDLLA, however, when PEG‐b‐PLLA crystallized at room temperature directly, unexpected results occurred: lamellar for diblock copolymers with 31.5 and 48.0 wt% PLA or cylindrical structure for the diblock copolymers with 56.1 and 63.8 wt% PLA. Depending on composition, PEG‐b‐PLLA created one or two types of lamellar stacks after sequential crystallization of PLLA and PEG. © 2020 Wiley Periodicals, Inc. J. Polym. Sci. 2020
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学1区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.20 468 Science Citation Index Science Citation Index Expanded Not
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